nNOS Isoform Selectivity: TFMPITU vs. Parent S-Ethylisothiourea
The 4-(trifluoromethyl)phenyl substitution confers dramatic nNOS selectivity compared to the unsubstituted S-ethylisothiourea scaffold. The parent compound S-ethylisothiourea inhibits all three human NOS isoforms with comparable potency (Ki = 17 nM for iNOS, 36 nM for eNOS, 29 nM for nNOS), exhibiting essentially no isoform discrimination [1]. In contrast, TFMPITU (hydrochloride salt, EPIT) demonstrates a Ki of 0.32 µM (320 nM) for purified human nNOS and exhibits 115-fold selectivity for nNOS over iNOS and 29-fold selectivity over eNOS .
| Evidence Dimension | Ki (nM) for human NOS isoforms and nNOS/iNOS selectivity ratio |
|---|---|
| Target Compound Data | TFMPITU (hydrochloride): Ki = 320 nM (nNOS); 115-fold nNOS/iNOS selectivity |
| Comparator Or Baseline | S-ethylisothiourea: Ki = 29 nM (nNOS), 17 nM (iNOS), 36 nM (eNOS); ~0.6-fold nNOS/iNOS selectivity (non-selective) |
| Quantified Difference | ~190-fold improvement in nNOS/iNOS selectivity ratio; 11-fold reduction in absolute nNOS potency but with isoform discrimination |
| Conditions | Purified recombinant human NOS isoforms; enzymatic assay |
Why This Matters
Procurement of TFMPITU rather than the non-selective parent compound S-ethylisothiourea is essential for studies requiring isoform-specific interrogation of nNOS function without confounding iNOS inhibition.
- [1] Garvey EP, Oplinger JA, Tanoury GJ, et al. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. J Biol Chem. 1994;269(43):26669-26676. View Source
